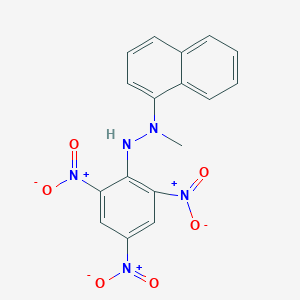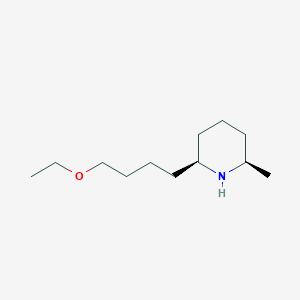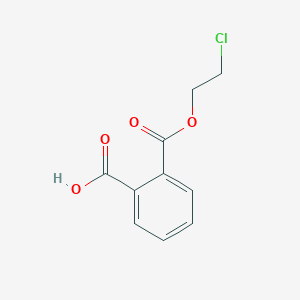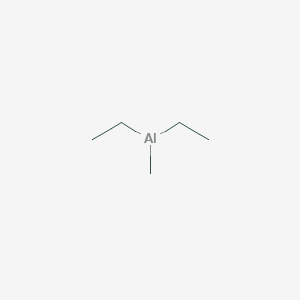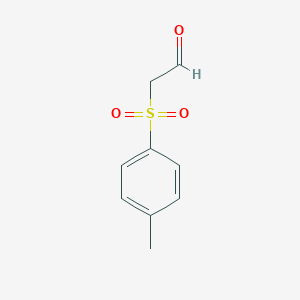
(4-Methylbenzene-1-sulfonyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tosylacetaldehyde is an organic compound characterized by the presence of a tosyl group (para-toluenesulfonyl) attached to an acetaldehyde moiety. The tosyl group is known for its ability to act as a good leaving group in various chemical reactions, making 2-Tosylacetaldehyde a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tosylacetaldehyde can be synthesized through several methods. One common approach involves the tosylation of acetaldehyde. This process typically uses para-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield 2-Tosylacetaldehyde.
Industrial Production Methods
In an industrial setting, the production of 2-Tosylacetaldehyde may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tosylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The tosyl group can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with 2-Tosylacetaldehyde under basic conditions to replace the tosyl group.
Major Products Formed
Oxidation: Tosylacetic acid.
Reduction: 2-Tosyl ethanol.
Substitution: Various substituted acetaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Tosylacetaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Tosylacetaldehyde primarily involves its role as an electrophile in chemical reactions. The tosyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where 2-Tosylacetaldehyde acts as a versatile building block.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tosylacetone: Similar in structure but with a ketone group instead of an aldehyde.
2-Tosylpropionaldehyde: Contains an additional carbon in the aldehyde chain.
2-Tosylbenzaldehyde: Features a benzene ring attached to the aldehyde group.
Uniqueness
2-Tosylacetaldehyde is unique due to its specific combination of the tosyl group and the aldehyde moiety. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, coupled with its stability under various conditions, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
6739-66-8 |
|---|---|
Molekularformel |
C9H10O3S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonylacetaldehyde |
InChI |
InChI=1S/C9H10O3S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-6H,7H2,1H3 |
InChI-Schlüssel |
ZUXWOUUBOVROPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


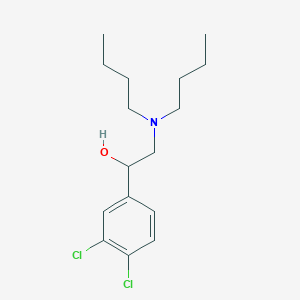

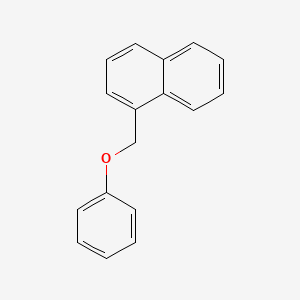
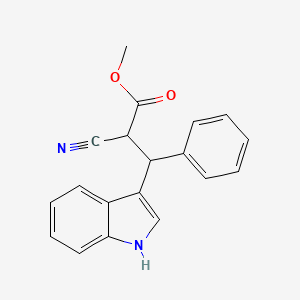


![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
